Azaspirene

Angiogenesis Raf-1 signaling VEGF pathway

Azaspirene is a fungal secondary metabolite isolated from Neosartorya sp. that functions as a selective angiogenesis inhibitor with a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione spirocyclic core skeleton.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B1251222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaspirene
Synonymsazaspirene
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C
InChIInChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1
InChIKeyQLKGRMRPKQNCRR-XXPFWKOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaspirene Procurement Guide: A Raf-1 Targeted Angiogenesis Inhibitor from Fungal Origin


Azaspirene is a fungal secondary metabolite isolated from Neosartorya sp. that functions as a selective angiogenesis inhibitor with a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione spirocyclic core skeleton [1]. Unlike broad-spectrum angiogenesis inhibitors, azaspirene acts via a specific mechanism: it inhibits Raf-1 activation downstream of VEGF receptor signaling without affecting VEGFR2 phosphorylation [2]. This targeted pathway interruption distinguishes azaspirene from other anti-angiogenic compounds in its class and provides a defined molecular tool for dissecting VEGF-mediated signaling cascades [3].

Why Azaspirene Cannot Be Substituted with Generic Angiogenesis Inhibitors


Azaspirene's unique spirocyclic core and specific Raf-1 inhibition mechanism preclude direct substitution with other angiogenesis inhibitors such as fumagillin or TNP-470. While fumagillin and its synthetic analog TNP-470 act by irreversibly inhibiting methionine aminopeptidase-2 (MetAP2) [1], azaspirene selectively blocks Raf-1 activation without affecting VEGFR2 phosphorylation [2]. This mechanistic divergence results in distinct cellular selectivity profiles and toxicity signatures. Additionally, azaspirene exhibits inherent chemical instability—the natural (-)-azaspirene skeleton readily racemizes in neutral aqueous media [3]—which has direct implications for storage, handling, and experimental reproducibility that generic alternatives do not address.

Quantitative Differentiation of Azaspirene: Head-to-Head Evidence Against Comparators


Mechanism of Action: Selective Raf-1 Inhibition Versus MetAP2 Targeting

Azaspirene inhibits Raf-1 activation downstream of VEGFR2 without affecting VEGFR2 phosphorylation itself, a mechanism distinct from MetAP2 inhibitors such as fumagillin and TNP-470. In vitro, azaspirene suppresses VEGF-induced Raf-1 phosphorylation in HUVECs while having no effect on KDR/Flk-1 (VEGFR2) activation [1]. In contrast, TNP-470 irreversibly inactivates methionine aminopeptidase-2 (MetAP2) with an IC50 of 2 µM, causing endothelial cell cycle arrest [2].

Angiogenesis Raf-1 signaling VEGF pathway Endothelial cell biology

Selective Growth Inhibition of Endothelial Cells Over Tumor and Fibroblast Lines

Azaspirene demonstrates preferential growth inhibition of human umbilical vein endothelial cells (HUVECs) compared to non-endothelial cell lines. In a standardized proliferation assay, the IC50 for HUVECs was 62.1 µM, while IC50 values for NIH3T3 fibroblasts (216 µM), HeLa cervical cancer cells (189 µM), MSS31 endothelial-like cells (173 µM), and MCF-7 breast cancer cells (75.6 µM) were significantly higher [1]. This 1.2- to 3.5-fold selectivity window contrasts with the broader cytotoxicity profile of pseurotin A, which exhibits IC50 > 1000 µM against human lung fibroblasts [2].

Selectivity profiling Endothelial cells Cytotoxicity Anti-angiogenic screening

In Vivo Angiogenesis Inhibition in CAM Assay: Azaspirene Versus TNP-470

In the chicken chorioallantoic membrane (CAM) assay, a standard in vivo angiogenesis model, azaspirene at 30 µg/egg produced 23.6–45.3% maximum inhibition of tumor-induced blood vessel formation relative to controls [1]. In a separate study using the same FU-MMT-3 human uterine carcinosarcoma xenograft model, TNP-470 treatment resulted in 52% tumor growth inhibition after 8 weeks of dosing [2]. While direct cross-study potency comparison is confounded by differing dosing schedules (azaspirene single-dose CAM vs. TNP-470 repeated dosing in mice), the data establish azaspirene's in vivo anti-angiogenic activity in a model system where TNP-470 has also demonstrated efficacy.

In vivo angiogenesis CAM assay Xenograft model Anti-tumor efficacy

VEGF-Induced HUVEC Migration: Azaspirene Potency Versus Standard of Care

Azaspirene inhibits VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) with an ED100 (effective dose for complete inhibition) of 27.1 µM [1]. By comparison, the clinically approved anti-VEGF monoclonal antibody bevacizumab inhibits VEGF-induced HUVEC proliferation with an IC50 of approximately 1–3 nM in cell-based assays [2]. The approximately 10,000-fold difference in molar potency reflects fundamental differences in mechanism (small molecule Raf-1 inhibitor versus high-affinity VEGF ligand trap) and molecular weight (369 g/mol for azaspirene versus ~149 kDa for bevacizumab).

Cell migration VEGF Endothelial function Anti-angiogenic potency

Chemical Stability: Racemization Liability of the Natural (-)-Azaspirene Skeleton

The natural (-)-azaspirene skeleton undergoes facile racemization in neutral aqueous media, with complete loss of optical activity observed within hours under physiological pH conditions [1]. This behavior contrasts sharply with the pseurotin family of compounds, which maintain chiral integrity under similar aqueous conditions due to structural stabilization from additional biosynthetic modifications [2]. The racemization occurs via reversible ring-opening of the γ-lactam moiety within the spirocyclic core, generating a planar intermediate that reforms both enantiomers.

Chemical stability Racemization Spirocyclic compounds Chiral integrity

MAPK Pathway Selectivity: Azaspirene Inhibits Raf-1 but Not MEK or ERK Directly

In mechanistic studies using HUVECs, azaspirene (81 µM) specifically inhibited VEGF-induced phosphorylation of Raf-1 without disrupting the Raf-1–Hsp90–MEK1/2 complex integrity [1]. While azaspirene suppressed downstream phosphorylation of MEK1/2 and ERK1/2, this occurred as a consequence of upstream Raf-1 inhibition rather than direct targeting of these kinases. In contrast, the broader-spectrum angiogenesis inhibitor fumagillin inhibits MetAP2, leading to indirect modulation of multiple signaling pathways including MAPK, PI3K/Akt, and NF-κB [2]. Additionally, azaspirene does not inhibit VEGFR2 (KDR/Flk-1) phosphorylation, confirming pathway selectivity at the level of Raf-1 [1].

MAPK signaling Raf-1 Kinase selectivity Signal transduction

Optimal Procurement and Application Scenarios for Azaspirene


Selective Raf-1 Pathway Dissection in VEGF-Mediated Angiogenesis Research

Azaspirene is optimally deployed as a small-molecule probe to selectively interrogate Raf-1-dependent signaling downstream of VEGFR2 activation [1]. In experimental designs where MetAP2 inhibitors (fumagillin, TNP-470) produce confounding multi-pathway effects, azaspirene's narrow Raf-1 selectivity enables cleaner interpretation of MAPK pathway contributions to endothelial cell migration and tube formation. Recommended for in vitro HUVEC-based assays at concentrations of 27–81 µM, with vehicle controls using DMSO (≤1%) to maintain compound stability [1].

Comparative Angiogenesis Inhibitor Screening in Tumor Xenograft Models

For in vivo studies, azaspirene provides a mechanistically distinct comparator to MetAP2 inhibitors (TNP-470) and VEGFR2 kinase inhibitors (sunitinib, sorafenib) [1][2]. The CAM assay (30 µg/egg) and FU-MMT-3 uterine carcinosarcoma xenograft models have established baseline anti-angiogenic activity (23.6–45.3% inhibition) that can serve as a reference point for evaluating novel Raf-1 pathway inhibitors [1]. Researchers should account for azaspirene's rapid aqueous racemization when designing dosing schedules and formulation strategies.

Endothelial Cell Selectivity Assays in Anti-Angiogenic Drug Discovery

Azaspirene's differential IC50 profile across cell lines (HUVEC 62.1 µM vs. NIH3T3 216 µM) provides a benchmark for assessing endothelial cell selectivity in early-stage anti-angiogenic compound screening [1]. Compounds demonstrating greater than 3-fold selectivity for HUVECs over fibroblasts may warrant further mechanistic investigation for Raf-1 pathway involvement. This application leverages azaspirene as a reference standard rather than a lead optimization candidate [2].

Biosynthetic Precursor for Pseurotin Family Natural Product Derivatization

Given its established role as the predominant biosynthetic precursor to pseurotin A and related congeners in Aspergillus fumigatus [1], azaspirene serves as a valuable starting material for semi-synthetic derivatization efforts. The spirocyclic core can be elaborated through oxidation, methylation, and isomerization steps catalyzed by tailoring enzymes (PsoD, PsoC) to generate structurally diverse pseurotin analogs [1]. Industrial procurement for this purpose should prioritize azaspirene batches with verified chiral purity and anhydrous storage conditions to prevent premature racemization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azaspirene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.